molecular formula C14H12O4S B4722166 3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate

3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate

Cat. No. B4722166
M. Wt: 276.31 g/mol
InChI Key: VYHSAISOIFYWOV-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate is a chemical compound with a molecular formula of C16H14O4S. It is commonly used in scientific research as a reagent in organic synthesis and as a starting material for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic compounds to form new products.
Biochemical and physiological effects:
There are no known biochemical or physiological effects of 3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used to synthesize a variety of compounds, making it a useful starting material for organic synthesis. However, one limitation is its cost. It is a relatively expensive reagent compared to other commonly used reagents.

Future Directions

There are several future directions for research involving 3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate. One potential area of research is the synthesis of new pharmaceuticals using this compound as a starting material. Additionally, it could be used to synthesize new fluorescent dyes and polymers for use in various applications. Further research is also needed to better understand the mechanism of action of this compound and its potential uses in organic synthesis.

Scientific Research Applications

3-(ethoxycarbonyl)phenyl 2-thiophenecarboxylate is commonly used as a reagent in organic synthesis. It is a versatile intermediate that can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

(3-ethoxycarbonylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-2-17-13(15)10-5-3-6-11(9-10)18-14(16)12-7-4-8-19-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSAISOIFYWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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